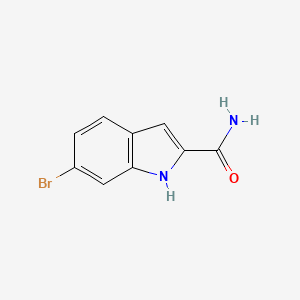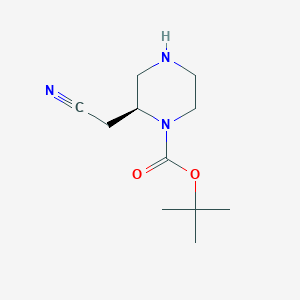![molecular formula C16H19NSi B2824861 9-[(trimethylsilyl)methyl]-9H-carbazole CAS No. 75511-17-0](/img/structure/B2824861.png)
9-[(trimethylsilyl)methyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(trimethylsilyl)methyl]-9H-carbazole is a compound that combines the structural features of carbazole and silane. Carbazole is a nitrogen-containing heterocyclic aromatic compound known for its photochemical and thermal stability, as well as its good hole-transport ability . The trimethylsilyl group, on the other hand, is a silicon-containing moiety that imparts unique chemical properties to the compound, making it useful in various synthetic applications .
Preparation Methods
The synthesis of 9-[(trimethylsilyl)methyl]-9H-carbazole typically involves the reaction of carbazole with a trimethylsilylating agent. One common method is the reaction of carbazole with chloromethyltrimethylsilane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
9-[(trimethylsilyl)methyl]-9H-carbazole undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, aprotic solvents, and inert atmospheres to prevent unwanted side reactions . Major products formed from these reactions include various carbazole derivatives and silane-modified compounds .
Scientific Research Applications
9-[(trimethylsilyl)methyl]-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9-[(trimethylsilyl)methyl]-9H-carbazole exerts its effects is primarily related to its ability to participate in electron transfer processes. The carbazole moiety can act as a hole-transport material, facilitating the movement of positive charges in electronic devices . The trimethylsilyl group enhances the compound’s stability and solubility, making it more effective in various applications .
Comparison with Similar Compounds
9-[(trimethylsilyl)methyl]-9H-carbazole can be compared to other similar compounds, such as:
Properties
IUPAC Name |
carbazol-9-ylmethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NSi/c1-18(2,3)12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHZPJIAPZISQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824780.png)
![4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B2824782.png)

![3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2824785.png)
![3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2824786.png)
![3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B2824788.png)

![5-Ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2824796.png)
![1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2824797.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2824798.png)


![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2824801.png)
